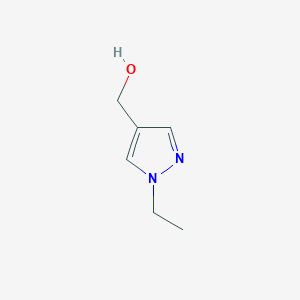

(1-ethyl-1H-pyrazol-4-yl)methanol

Descripción

(1-Ethyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound characterized by an ethyl group at the 1-position of the pyrazole ring and a hydroxymethyl (-CH₂OH) substituent at the 4-position. Its molecular formula is C₅H₄N₂O, with a molecular weight of 108.10 g/mol and a CAS number EN300-134753 . The compound is typically synthesized via reduction of corresponding carbonyl precursors or through nucleophilic substitution reactions, as inferred from analogous pyrazole methanol syntheses (e.g., lithium aluminum hydride reduction in THF) . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, particularly in kinase inhibitor development .

Propiedades

IUPAC Name |

(1-ethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNICTDYQNKYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405679 | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905307-04-2 | |

| Record name | 1-Ethyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Common Preparation Methods

Reduction of 1-Ethyl-1H-pyrazole-4-carbaldehyde

One of the most straightforward and frequently employed methods is the reduction of the corresponding aldehyde, 1-ethyl-1H-pyrazole-4-carbaldehyde, to the alcohol (1-ethyl-1H-pyrazol-4-yl)methanol.

- Starting Material: 1-Ethyl-1H-pyrazole-4-carbaldehyde

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Solvents: Methanol or tetrahydrofuran (THF)

- Conditions: Room temperature or mild heating for several hours

- Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol.

- Add sodium borohydride portion-wise under stirring at room temperature.

- Stir for 2–4 hours until completion (monitored by TLC).

- Quench reaction with water, acidify if necessary, extract with ethyl acetate.

- Dry organic phase over sodium sulfate, filter, and concentrate.

- Purify by recrystallization or chromatography.

This method typically provides high yields (above 90%) and good purity.

Alkylation of 4-Hydroxymethylpyrazole Derivatives

An alternative route involves the alkylation of 4-hydroxymethylpyrazole with an ethylating agent to introduce the ethyl group at the N-1 position.

- Starting Material: 4-Hydroxymethylpyrazole

- Alkylating Agent: Ethyl halides (e.g., ethyl bromide or ethyl iodide)

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Conditions: Heating at 60–80°C for several hours

This method requires careful control to avoid over-alkylation or side reactions but is useful when the pyrazole core is available without substitution.

Multi-step Synthesis via Pyrazole Ring Construction

In some synthetic designs, the pyrazole ring bearing the ethyl and hydroxymethyl substituents is constructed through cyclization reactions of hydrazines with 1,3-dicarbonyl compounds or their derivatives, followed by functional group transformations.

- Step 1: Cyclization to form 1-ethylpyrazole ring

- Step 2: Formylation at the 4-position (e.g., via Vilsmeier-Haack reaction)

- Step 3: Reduction of aldehyde to hydroxymethyl group

This approach is more complex but allows for structural modifications and is suitable for analog synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, THF, DMF | Methanol preferred for NaBH4 reductions |

| Reducing Agent | Sodium borohydride (NaBH4) | Mild, selective reduction of aldehyde |

| Temperature | 20–25°C (room temperature) | Avoids side reactions |

| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |

| Base (for alkylation) | K2CO3 or NaH | Facilitates nucleophilic substitution |

| Yield | 90–97% (reduction route) | High yield with proper workup |

Purification and Characterization

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water mixtures.

- Characterization:

- NMR Spectroscopy: Typical 1H NMR shows signals for ethyl group (triplet and quartet) and hydroxymethyl protons.

- FTIR: OH stretching at 3200–3400 cm⁻¹ confirms alcohol group.

- Mass Spectrometry: Confirms molecular weight (126.16 g/mol).

- X-ray Crystallography: Used for definitive structural confirmation when needed.

Research Findings and Industrial Considerations

- The reduction of 1-ethyl-1H-pyrazole-4-carbaldehyde with sodium borohydride in methanol is the most documented and efficient laboratory-scale method, providing high purity and yield.

- Industrial scale synthesis would likely optimize solvent recycling, reaction time, and purification steps to improve cost-effectiveness and scalability.

- Alternative bases such as potassium carbonate are used in alkylation steps to facilitate substitution reactions under milder conditions.

- The choice of solvent and temperature is critical to minimize side reactions and degradation of sensitive pyrazole rings.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of aldehyde | 1-Ethyl-1H-pyrazole-4-carbaldehyde | NaBH4, MeOH, RT, 2–4 h | 90–97 | Simple, high yield |

| Alkylation of hydroxymethylpyrazole | 4-Hydroxymethylpyrazole | Ethyl halide, K2CO3, DMF, 60–80°C | 60–75 | Requires control of selectivity |

| Multi-step ring construction | Hydrazines + 1,3-dicarbonyls | Cyclization, formylation, reduction | Variable | Complex, allows analog design |

Análisis De Reacciones Químicas

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

Oxidation: (1-ethyl-1H-pyrazol-4-yl)aldehyde or (1-ethyl-1H-pyrazol-4-yl)carboxylic acid.

Reduction: (1-ethyl-1H-pyrazol-4-yl)methane.

Substitution: Various substituted pyrazoles depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, (1-ethyl-1H-pyrazol-4-yl)methanol serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it versatile for creating derivatives with tailored properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes using agents like potassium permanganate. |

| Reduction | Reduction can yield alcohols or amines using lithium aluminum hydride. |

| Substitution | Nucleophilic substitution can occur at the nitrogen or carbon centers, allowing for further functionalization. |

Biology

The biological activities of this compound are under investigation, particularly its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Preliminary studies suggest:

- Antioxidant Properties : The compound may protect cells from oxidative stress.

- Anticancer Activity : Research indicates it could induce apoptosis in various cancer cell lines, including breast and liver cancer cells .

Ongoing studies are examining its interactions with specific molecular targets involved in cell signaling and metabolism.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at treating conditions like cancer and inflammation.

Recent findings have shown that pyrazole derivatives can inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to promising anticancer compounds .

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals due to its reactivity. Its derivatives may serve as intermediates in synthesizing herbicides or other agricultural products.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting their utility in developing new anticancer therapies .

- Biological Activity Assessment : Research evaluating the antioxidant properties of pyrazole compounds found that they could effectively scavenge free radicals, indicating their potential use in nutraceuticals .

- Synthesis of Novel Compounds : A synthetic route involving this compound was reported to yield new curcumin analogues with enhanced biological activity.

Mecanismo De Acción

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of (1-ethyl-1H-pyrazol-4-yl)methanol and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| This compound | C₅H₄N₂O | 108.10 | EN300-134753 | 1-Ethyl, 4-hydroxymethyl |

| (1-Isopropyl-1H-pyrazol-4-yl)methanol | C₇H₁₂N₂O | 140.18 | 95% purity* | 1-Isopropyl, 4-hydroxymethyl |

| [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol | C₁₂H₁₄N₂O | 202.26 | 1341611-65-1 | 1-Phenylethyl, 4-hydroxymethyl |

| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | C₁₁H₁₂N₂O | 188.23 | 499770-87-5 | 1-Methyl, 3-phenyl, 4-hydroxymethyl |

| (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol | C₇H₁₂N₂O | 140.18 | 746623-99-4 | 1-Ethyl, 5-methyl, 4-hydroxymethyl |

| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol | C₉H₉N₃O | 175.19 | 1199773-61-9 | 1-Pyridin-2-yl, 4-hydroxymethyl |

Key Observations :

- Substituent Effects: Lipophilicity: Bulky substituents (e.g., phenylethyl in [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

- Molecular Weight : The target compound (108.10 g/mol) is smaller than most analogues, favoring applications requiring low molecular weight intermediates .

Actividad Biológica

(1-Ethyl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It features a pyrazole ring, which is known for its significant biological activity. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit notable anticancer activities. Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Renal Cancer | 786-O | Reduced viability |

Studies suggest that these compounds may act by inhibiting key enzymes involved in cancer progression, such as topoisomerase II and EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These findings indicate that this compound may serve as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammation and cancer progression.

- Receptor Modulation : It can bind to specific receptors involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives against breast cancer cells revealed that several derivatives exhibited IC values in the micromolar range. The most potent derivative induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of this compound against common bacterial pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for (1-ethyl-1H-pyrazol-4-yl)methanol?

The synthesis typically involves:

- Step 1 : Condensation of ethyl hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

- Step 2 : Reduction of the intermediate carbonyl group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol moiety . Example: For analogous pyrazole-methanol derivatives, FTIR and NMR confirm the reduction step by tracking the disappearance of the carbonyl peak (~1700 cm⁻¹ in IR) and emergence of hydroxyl signals (~1.5 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., -CH₂OH at ~3.7 ppm) and carbon backbone.

- FT-IR : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 157.1 for C₇H₁₂N₂O) .

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.4 ppm (CH₃ of ethyl), δ 3.7 ppm (CH₂OH) | |

| FT-IR | 3200–3600 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N) |

Q. What are common chemical reactions involving the methanol group in this compound?

The hydroxyl group undergoes:

- Oxidation : Using KMnO₄ or CrO₃ to form (1-ethyl-1H-pyrazol-4-yl)carbaldehyde or carboxylic acid .

- Esterification : Reaction with acetyl chloride to produce acetate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity this compound synthesis?

Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 hours) and improves yield (85% vs. 72%) by enhancing reaction homogeneity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.

- Catalysts : Pd/C or Raney Ni for selective reduction, minimizing side products .

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | 100°C, DMF, 30 min | 85 | 98 | |

| Traditional reflux | 80°C, THF, 6h | 72 | 95 |

Q. How do steric and electronic effects of the ethyl group influence reactivity?

The ethyl substituent:

- Steric hindrance : Shields the pyrazole N-atom, reducing nucleophilic attack at the 4-position.

- Electronic effects : The electron-donating ethyl group increases electron density on the pyrazole ring, stabilizing intermediates during oxidation or substitution .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-methanol derivatives?

- Comparative structural analysis : Assess substituent effects (e.g., methyl vs. phenyl groups) on bioactivity .

- In vitro vs. in vivo validation : Discrepancies may arise from metabolic stability differences. For example, ethyl-substituted derivatives show enhanced antimicrobial activity (Staphylococcus aureus MIC: 8 µg/mL) compared to methyl analogs (MIC: 32 µg/mL) due to improved membrane penetration .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic interactions.

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (e.g., ethyl groups improve IC₅₀ by 1.5-fold vs. hydrogen) .

Data Contradiction Analysis

Q. Why do some studies report variable melting points for this compound?

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) result in melting point variations (reported range: 98–105°C).

- Purity : Impurities from incomplete reduction (e.g., residual aldehyde) lower observed melting points .

Q. How do solvent systems in HPLC analysis affect purity assessments?

- Reverse-phase C18 columns with acetonitrile/water (70:30) resolve pyrazole-methanol from common byproducts (e.g., oxidation intermediates).

- Contradictions arise when using polar columns, which may co-elute structurally similar impurities .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.